Bienvenue dans la boutique en ligne BenchChem!

gnf-1331

PORCN radioligand binding Target engagement Biochemical assay

Choose GNF-1331 as the definitive reference for PORCN binding assays (IC50=8nM) and SAR baselines. Its documented rapid clearance makes it ideal for in vitro-only studies where in vivo accumulation would confound results. Differentiate from clinical candidates like WNT974 by using the original hit compound for target validation.

Molecular Formula C20H20N6O2S2
Molecular Weight 440.5 g/mol
Cat. No. B1671979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegnf-1331
SynonymsGNF-1331;  GNF 1331;  GNF1331.
Molecular FormulaC20H20N6O2S2
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4
InChIInChI=1S/C20H20N6O2S2/c1-3-10-26-18(13-6-8-21-9-7-13)24-25-20(26)29-12-17(27)23-19-22-15-5-4-14(28-2)11-16(15)30-19/h4-9,11H,3,10,12H2,1-2H3,(H,22,23,27)
InChIKeyJIUFLMSAFMXEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNF-1331 Procurement Guide: Porcupine Inhibitor for Wnt Pathway Target Validation and SAR Reference


GNF-1331 (compound 19) is a potent, selective, and orally bioavailable inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion [1]. The compound was identified from a cellular high-throughput screen of approximately 2.4 million compounds for inhibitors of Wnt secretion and pathway activation, and subsequent target deconvolution confirmed PORCN as its molecular target [2]. GNF-1331 exhibits an IC50 of 8 nM in a PORCN radioligand binding assay and 12 nM in a Wnt secretion coculture reporter gene assay [1]. As the founding hit of the pyridinyl acetamide series that ultimately yielded clinical candidates WNT974 (LGK974) and preclinical candidate GNF-6231, GNF-1331 serves as an essential reference compound for structure-activity relationship (SAR) studies, chemical probe development, and PORCN target validation [1].

GNF-1331 Selection Rationale: Why In-Class Porcupine Inhibitors Cannot Substitute Without Compromising Experimental Integrity


Porcupine inhibitors share a common molecular target but exhibit profound divergence in pharmacokinetic profiles, selectivity, and in vivo efficacy that precludes interchangeable use. GNF-1331 itself demonstrates rapid clearance and poor systemic exposure (dose-normalized Cmax of 0.014 μM, AUC of 0.03 μM·h) that render it unsuitable for in vivo studies, yet these very limitations drove the SAR optimization that produced structurally distinct clinical and preclinical candidates with vastly improved properties [1]. The substitution of the metabolically labile thioether-triazole linker with a simple phenyl group yielded compound 1, which exhibited 6-fold improved in vitro potency (IC50 = 2 nM) and nearly complete oral bioavailability (AUC = 26 μM·h) but introduced CYP3A4 inhibition liabilities (IC50 = 0.8 μM) [1]. Subsequent modifications addressing CYP inhibition and solubility generated LGK974 (PORCN binding IC50 = 1 nM, cellular AXIN2 IC50 = 0.3 nM) and GNF-6231 (PORCN IC50 = 0.8 nM, >10 μM on CYP isoforms, oral bioavailability 72-96%) [1][2]. Selecting a specific porcupine inhibitor therefore requires precise alignment of experimental objectives—target engagement studies, in vivo efficacy, or selectivity profiling—with the documented quantitative parameters of each compound, as the use of an inappropriate analog will yield either invalid in vivo results or confounded off-target interpretations.

GNF-1331 Quantitative Differentiation Evidence: Head-to-Head Data Versus LGK974, GNF-6231, and ETC-159


GNF-1331 Biochemical PORCN Binding Affinity Versus LGK974: Target Engagement Comparison

GNF-1331 binds to human PORCN with an IC50 of 8 nM in a radioligand binding assay, measured by displacement of [3H]-GNF-1331 after 3 hours via scintillation counting [1]. In the same assay format, the clinical candidate LGK974 (WNT974) demonstrates an IC50 of 1 nM, representing an 8-fold improvement in biochemical target engagement [2]. LGK974 also displaces [3H]-GNF-1331 in a dose-dependent manner in PORCN-transfected 293T cell membrane preparations [2].

PORCN radioligand binding Target engagement Biochemical assay

GNF-1331 Cellular Wnt Secretion Inhibition Versus GNF-6231: 15-Fold Potency Differential

In a Wnt secretion coculture reporter gene assay (TM3 Wnt-Luc cells cocultured with L-cell Wnt3A cells), GNF-1331 inhibits Wnt ligand secretion with an IC50 of 12 nM [1]. The optimized derivative GNF-6231 (compound 19) demonstrates an IC50 of 0.8 nM in the same assay format, representing a 15-fold improvement in cellular potency . The initial SAR optimization replacing the thioether-triazole linker yielded compound 1 with an IC50 of 2 nM, a 6-fold improvement over GNF-1331 [1].

Wnt secretion assay Cellular potency Coculture reporter gene assay

GNF-1331 Oral Pharmacokinetic Exposure in Mice: Critical Limitation Versus Optimized Analogs

GNF-1331 exhibits poor pharmacokinetic properties that preclude its use in vivo: dose-normalized Cmax of 0.014 μM and AUC of 0.03 μM·h after oral administration in mice, with rapid clearance [1]. In stark contrast, the structurally simplified analog compound 1 demonstrates low clearance (2.49 mL/min/kg) and nearly complete oral bioavailability, with dose-normalized AUC of 26 μM·h and Cmax of 4.1 μM—representing an approximately 867-fold improvement in AUC [1]. GNF-6231 achieves oral bioavailability of 72-96% across preclinical species (mouse, rat, dog) when dosed in solution formulations .

Oral bioavailability Pharmacokinetics In vivo exposure

GNF-1331 Selectivity Profile: PORCN Target Confirmation Versus Clinical Candidates

GNF-1331 was identified as a specific PORCN inhibitor from a screen of approximately 2.4 million compounds, with target confirmation demonstrated by [3H]-GNF-1331 binding to membrane preparations from PORCN-transfected 293T cells but not from Wntless or vector control-transfected cells, and competition by 70-fold unlabeled GNF-1331 [1]. While comprehensive off-target profiling data for GNF-1331 is not published, the optimization trajectory revealed that its structural features confer liabilities addressed in later analogs: GNF-6231 shows IC50s >10 μM on all CYP isoforms tested (2C9, 2D6, 3A4) and no appreciable activity against >200 off-targets including GPCRs, kinases, proteases, transporters, ion channels, and nuclear receptors at concentrations up to 10 μM . In contrast, the initial optimized analog compound 1 exhibited strong CYP3A4 inhibition (IC50 = 0.8 μM) [2].

Target selectivity Off-target profiling CYP inhibition

GNF-1331 Antitumor Efficacy: GNF-6231 Demonstrates Tumor Regression Where GNF-1331 Lacks In Vivo Suitability

Due to its poor systemic exposure, GNF-1331 was not evaluated for in vivo antitumor efficacy [1]. However, its optimized derivative GNF-6231 (compound 19) was assessed in the subcutaneous MMTV-Wnt1 xenograft mouse model and demonstrated robust dose-related antitumor efficacy with daily oral administration for 2 weeks: significant tumor growth inhibition (T/C = 15%, p < 0.0001) at 0.3 mg/kg, and tumor regression (T/C = -74% at 1 mg/kg; T/C = -84% at 3 mg/kg, p < 0.0001) at higher doses, with no significant body weight loss [1]. In a single-dose PK/PD study at 3 mg/kg, GNF-6231 achieved maximal Axin2 mRNA reduction of approximately 90% at 5 hours post-dosing, with expression returning to baseline by 24 hours [1].

MMTV-WNT1 xenograft Tumor regression In vivo efficacy

GNF-1331 Versus ETC-159: Cellular β-Catenin Reporter Activity Comparison

GNF-1331 was identified from a cellular high-throughput screen for inhibitors of Wnt secretion and pathway activation, but its β-catenin reporter activity IC50 was not explicitly reported in the primary literature [1]. In contrast, ETC-159 (ETC-1922159), another orally available PORCN inhibitor from a distinct chemical series, inhibits β-catenin reporter activity in STF3A cells with an IC50 of 2.9 nM . ETC-159 inhibits mouse PORCN with an IC50 of 18.1 nM and Xenopus Porcn with an IC50 of 70 nM .

β-catenin reporter assay STF3A cells Pathway inhibition

GNF-1331 Optimal Application Scenarios: Defined Research Use Cases Based on Quantitative Evidence


In Vitro PORCN Target Engagement and Radioligand Binding Studies

GNF-1331 is the established reference ligand for PORCN binding assays, with a validated IC50 of 8 nM in [3H]-GNF-1331 displacement assays [1]. It enables direct comparison with optimized inhibitors such as LGK974 (IC50 = 1 nM) to quantify relative target engagement potency [1][2]. Its specific binding to PORCN-transfected cells (but not vector controls) confirms target selectivity, making it suitable for PORCN target validation experiments and as a control in competitive binding studies [2].

Structure-Activity Relationship (SAR) Reference and Chemical Probe Development

GNF-1331 serves as the foundational hit compound for SAR studies of pyridinyl acetamide PORCN inhibitors. Its documented limitations—12 nM cellular IC50, poor oral PK (AUC = 0.03 μM·h), and metabolically labile thioether-triazole linker—provide a defined baseline for evaluating structural modifications [1]. Researchers can quantify improvements from linker replacement (6-fold potency gain, 867-fold AUC increase) and pyridine substitution (CYP inhibition mitigation) using GNF-1331 as the reference point [1].

Wnt Pathway Inhibition Studies Exclusively in In Vitro Systems

GNF-1331 demonstrates reliable Wnt secretion inhibition (IC50 = 12 nM) in coculture reporter gene assays using TM3 Wnt-Luc and L-cell Wnt3A cells [1]. Its rapid clearance and low systemic exposure (Cmax = 0.014 μM, AUC = 0.03 μM·h) preclude meaningful in vivo application, but these same properties make it appropriate for in vitro-only studies where intracellular accumulation is not a confounding factor and where researchers specifically require a compound that will not be advanced to in vivo work [1].

Comparative Pharmacology and Selectivity Profiling Reference

GNF-1331 provides a baseline reference for evaluating selectivity improvements in optimized PORCN inhibitors. While GNF-1331's comprehensive off-target profile is not published, its structural features informed optimization that yielded GNF-6231, which demonstrates IC50 >10 μM against CYP isoforms (2C9, 2D6, 3A4) and no activity against >200 off-targets at 10 μM [1]. GNF-1331 can serve as a comparator in selectivity assays to quantify the pharmacological improvements achieved through SAR optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for gnf-1331

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.